1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine
Overview
Description
“1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine” is a chemical compound with the CAS Number: 1153295-09-0 . It has a molecular weight of 166.23 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine” is 1S/C8H14N4/c1-11-6-8(4-10-11)12-3-2-7(9)5-12/h4,6-7H,2-3,5,9H2,1H3 . This indicates the presence of carbon, hydrogen, and nitrogen atoms in the compound .Physical And Chemical Properties Analysis
“1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine” is an oil at room temperature . It has a molecular weight of 166.23 .Scientific Research Applications
Synthesis of Imidazole Derivatives
Imidazole derivatives are significant in medicinal chemistry due to their broad range of biological activities. The pyrazole moiety in “1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine” can serve as a precursor or intermediate in synthesizing imidazole compounds. These derivatives exhibit various pharmacological properties, including antibacterial, antifungal, and antitumor activities .
Development of Kinase Inhibitors
Kinase inhibitors are crucial in treating diseases like cancer. The pyrazole ring of the compound can mimic adenosine triphosphate (ATP), allowing it to bind to the ATP-binding site of kinases. This interaction can inhibit kinase activity, which is a promising approach for developing new anticancer drugs .
Pharmaceutical Intermediates
As an intermediate, “1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine” is valuable in pharmaceutical synthesis. It can be used to create a wide range of therapeutic agents, including those with anti-inflammatory and analgesic properties. Its versatility in chemical reactions makes it a key component in drug development .
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
As the compound’s targets and mode of action are better understood, the pathways it affects will become clearer .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets .
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-6-8(4-10-11)12-3-2-7(9)5-12/h4,6-7H,2-3,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSGFFKFDBTKQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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